An In-depth Technical Guide to N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide: A Molecule of Latent Potential
An In-depth Technical Guide to N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide: A Molecule of Latent Potential
Abstract
N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide is a unique small molecule featuring a constellation of highly sought-after functional groups in modern medicinal chemistry. The convergence of a sterically hindered N-tert-butyl sulfonamide, a conformationally constrained cyclopropane ring, and a reactive oxirane (epoxide) moiety within a single, compact scaffold suggests significant, yet largely unexplored, potential in drug discovery and chemical biology. This technical guide provides a comprehensive analysis of its chemical structure, predicted physicochemical properties, and a postulated synthetic pathway. Furthermore, we delve into the established roles of its core functional moieties to project potential applications and outline a strategic framework for its future investigation and characterization. This document serves as a foundational resource for researchers, scientists, and drug development professionals interested in leveraging this intriguing molecule as a novel building block or a potential therapeutic agent.
Introduction: Unveiling a Triad of Functionality
The quest for novel chemical matter with enhanced potency, selectivity, and desirable pharmacokinetic profiles is a perpetual driver of innovation in drug development. Small molecules that incorporate unique three-dimensional features and reactive functionalities are of particular interest as they can access previously "undruggable" targets and engage in specific, covalent interactions. N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide emerges as a compelling, albeit under-documented, entity at this frontier.
While specific experimental data for this compound remains scarce in peer-reviewed literature, a thorough examination of its constituent parts—the N-tert-butyl sulfonamide, the cyclopropane ring, and the oxirane—provides a robust basis for predicting its chemical behavior and potential utility. The sulfonamide group is a cornerstone of numerous marketed drugs, prized for its ability to act as a bioisostere for carboxylic acids and engage in critical hydrogen bonding interactions.[1] The cyclopropane ring, as a "saturated-ring-mimic" of a carbon-carbon double bond, imparts conformational rigidity and metabolic stability.[2] Finally, the oxirane ring is a versatile electrophilic handle, capable of forming covalent bonds with nucleophilic residues in biological targets, a strategy increasingly employed in the design of targeted therapies.
This guide will, therefore, construct a detailed profile of N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide by integrating established chemical principles with data on analogous structures. We will propose a logical synthetic route, outline potential therapeutic applications, and provide a roadmap for its analytical characterization, thereby laying the groundwork for its empirical investigation.
Chemical Structure and Predicted Physicochemical Properties
The unique spatial arrangement of N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide is central to its potential. The molecule integrates a sulfonamide nitrogen protected by a bulky tert-butyl group, which can influence its reactivity and intermolecular interactions. This is directly attached to a cyclopropane ring, which in turn is substituted with an oxirane.
Structural and Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 2167060-39-9 | NextSDS[3] |
| Molecular Formula | C₉H₁₇NO₃S | PubChemLite[4] |
| Molecular Weight | 219.30 g/mol | PubChemLite[4] |
| SMILES | CC(C)(C)NS(=O)(=O)C1(CC1)C2CO2 | PubChemLite[4] |
| InChI | InChI=1S/C9H17NO3S/c1-8(2,3)10-14(11,12)9(4-5-9)7-6-13-7/h7,10H,4-6H2,1-3H3 | PubChemLite[4] |
Predicted Physicochemical Data
The following table summarizes key physicochemical properties predicted through computational models, offering a preliminary understanding of the molecule's likely behavior in biological and chemical systems.
| Property | Predicted Value | Source |
| XlogP | 0.4 | PubChemLite[4] |
| Monoisotopic Mass | 219.09291 Da | PubChemLite[4] |
| Polar Surface Area | 54.6 Ų | (Calculated) |
| Hydrogen Bond Donors | 1 | (Calculated) |
| Hydrogen Bond Acceptors | 3 | (Calculated) |
These predicted values suggest that N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide possesses a favorable balance of lipophilicity and polarity, consistent with the properties of many orally bioavailable drugs.
Core Functional Moieties: Significance in Medicinal Chemistry
The potential of this molecule can be best understood by dissecting the roles of its three key functional groups in drug design.
The N-tert-butyl Sulfonamide Group
The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.[2][5] Its key attributes include:
-
Hydrogen Bonding: The sulfonamide moiety is an excellent hydrogen bond donor and acceptor, enabling strong and specific interactions with protein targets.
-
Bioisosterism: It can serve as a non-classical bioisostere of a carboxylic acid, offering similar acidity and interaction potential but with altered metabolic stability and cell permeability.[1]
-
Structural Scaffolding: The tetrahedral geometry of the sulfur atom provides a three-dimensional scaffold for orienting other functional groups.
The presence of the bulky N-tert-butyl group can provide steric shielding, potentially hindering metabolic degradation at the nitrogen and influencing the molecule's binding conformation.
The Cyclopropane Ring
The cyclopropane ring is a valuable structural motif in medicinal chemistry due to its unique conformational and electronic properties:
-
Conformational Rigidity: It locks the relative positions of its substituents, reducing the entropic penalty upon binding to a target and potentially increasing potency and selectivity.
-
Metabolic Stability: The C-C bonds of the cyclopropane ring are generally more resistant to metabolic cleavage than those in more flexible alkyl chains.
-
Improved Physicochemical Properties: Incorporation of a cyclopropane ring can modulate lipophilicity and aqueous solubility.
The Oxirane (Epoxide) Ring
The oxirane ring is a strained, three-membered heterocycle that serves as a potent electrophile. Its inclusion in a molecule opens up several strategic possibilities:
-
Covalent Inhibition: The epoxide can react with nucleophilic amino acid residues (such as cysteine, histidine, or lysine) on a target protein, leading to irreversible inhibition. This can result in prolonged duration of action and high potency.
-
Synthetic Handle: The oxirane is a versatile synthetic intermediate that can be opened by a wide range of nucleophiles to introduce further chemical diversity.
The combination of these three moieties in N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide creates a molecule with a pre-organized, metabolically stable core and a reactive "warhead," a profile highly desirable for the development of targeted covalent inhibitors.
Postulated Synthesis Pathway
While no specific synthesis for N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide has been published, a plausible and efficient route can be designed based on established synthetic methodologies. The proposed pathway involves a multi-step sequence starting from readily available starting materials.
Figure 1: A plausible multi-step synthesis pathway.
Experimental Protocol (Postulated)
-
Sulfonamide Formation: N-tert-butylamine would be reacted with a suitable cyclopropane sulfonyl chloride derivative in the presence of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent like dichloromethane.
-
Introduction of the Vinyl Group: The resulting sulfonamide could undergo a coupling reaction, or a multi-step sequence involving, for example, conversion to a Grignard reagent followed by reaction with acrolein to install the vinyl carbinol moiety.
-
Epoxidation: The terminal alkene would then be selectively epoxidized using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) to yield the final product.
This proposed synthesis is modular, allowing for the potential to create a library of analogs by varying the starting amine and other reagents.
Potential Applications and Research Directions
The unique structural features of N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide suggest several promising avenues for research and application:
-
Targeted Covalent Inhibitors: The presence of the oxirane ring makes this molecule an ideal candidate for development as a covalent inhibitor of enzymes with a nucleophilic residue in their active site. This could be particularly relevant for enzyme families such as proteases, kinases, and phosphatases.
-
Fragment-Based Drug Discovery (FBDD): Its relatively low molecular weight and interesting 3D shape make it a suitable fragment for FBDD screening campaigns. Hits could then be elaborated into more potent lead compounds.
-
Chemical Probes: The molecule could be used as a chemical probe to identify and validate new drug targets through activity-based protein profiling (ABPP).
-
Synthetic Building Block: It can serve as a versatile building block for the synthesis of more complex molecules, leveraging the reactivity of the oxirane ring for further derivatization.
Future research should focus on the successful synthesis and purification of the compound, followed by a thorough evaluation of its stability and reactivity. Subsequent screening against a panel of biological targets, particularly those known to be susceptible to covalent modification, would be a logical next step.
Analytical Characterization Strategy
Once synthesized, a comprehensive analytical workflow would be essential to confirm the structure and purity of N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide.
Figure 2: A standard workflow for analytical characterization.
This multi-faceted analytical approach would provide unambiguous confirmation of the compound's identity and ensure a high degree of purity, which is critical for subsequent biological and chemical studies.
Safety and Handling
Based on available data, N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide is classified with the following hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): Warning[3]
-
Skin Irritation: Warning[3]
-
Eye Irritation: Warning[3]
-
Germ Cell Mutagenicity: Warning[3]
Given these classifications and the presence of a reactive epoxide moiety, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.
Conclusion
N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide represents a molecule of significant untapped potential. Its unique combination of a sterically hindered sulfonamide, a rigid cyclopropane scaffold, and a reactive oxirane ring positions it as a promising candidate for a range of applications in drug discovery and chemical biology, most notably in the development of targeted covalent inhibitors. While experimental data on this specific compound is currently lacking, this guide provides a comprehensive theoretical framework based on established chemical principles and data from analogous structures. The proposed synthetic pathway and analytical characterization strategy offer a clear roadmap for its empirical investigation. It is our hope that this guide will stimulate further research into this intriguing molecule, ultimately unlocking its full potential for the advancement of science and medicine.
References
-
PubChemLite. N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide. Available from: [Link]
-
NextSDS. N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide. Available from: [Link]
-
Chemsrc. CAS#:2138288-27-2 | N-tert-butyl-1-(oxiran-2-yl)cyclobutane-1-sulfonamide. Available from: [Link]
-
Fushihara, D., Fukuda, H., Abe, H., & Shuto, S. (2019). Synthesis of 1,1,2-trisubstituted cyclopropane nucleosides in enantiomerically pure forms. Nucleosides, Nucleotides & Nucleic Acids, 38(12), 921-941. Available from: [Link]
-
Wang, Z., et al. (2020). Synthesis of cyclopropanes via palladium-catalyzed [2+1] annulations of sulfoxonium ylides and norbornenes. Chemical Communications, 56(84), 12791-12794. Available from: [Link]
-
NextSDS. N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide. Available from: [Link]
- Google Patents. US8268848B2 - Cyclopropane compound.
-
ResearchGate. Scheme 3. Synthesis of amide-substituted cyclopropanes through.... Available from: [Link]
-
Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(2), 130-150. Available from: [Link]
- Google Patents. US6512143B1 - Salts of N-tert-butylhydroxylamine.
-
Al-Ghorbani, M., et al. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 001-015. Available from: [Link]
-
Mini-Reviews in Medicinal Chemistry. (2013). Recent advances in medicinal chemistry of sulfonamides. Rational design as anti-tumoral, anti-bacterial and anti-inflammatory agents. Mini-Reviews in Medicinal Chemistry, 13(1), 70-86. Available from: [Link]
-
Chemical Communications. (2018). Chemoselective nitration of aromatic sulfonamides with tert-butyl nitrite. Chemical Communications, 54(76), 10731-10734. Available from: [Link]
-
National Center for Biotechnology Information. (2025). Synthesis and Pharmacological Characterization of Novel Peripheral Cannabinoid-1 Receptor Blockers Based on a Tricyclic Scaffold. Journal of Medicinal Chemistry. Available from: [Link]
-
Google Patents. US 2011/0118233 A1. Available from: [Link]
-
MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(3), M1879. Available from: [Link]
-
Riverland Trading. N-Butylbenzenesulfonamide. Available from: [Link]
-
Sulphonamides Unveiled: A Comprehensive Review of Mechanisms, Applications, and Therapeutic Insights. (2023). Journal of Drug Delivery and Therapeutics, 13(9), 232-243. Available from: [Link]
-
MDPI. (2022). Synthesis, Characterization and Nanoformulation of Novel Sulfonamide-1,2,3-triazole Molecular Conjugates as Potent Antiparasitic Agents. Pharmaceuticals, 15(4), 464. Available from: [Link]
Sources
- 1. ajchem-b.com [ajchem-b.com]
- 2. Recent advances in medicinal chemistry of sulfonamides. Rational design as anti-tumoral, anti-bacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nextsds.com [nextsds.com]
- 4. PubChemLite - N-tert-butyl-1-(oxiran-2-yl)cyclopropane-1-sulfonamide (C9H17NO3S) [pubchemlite.lcsb.uni.lu]
- 5. pexacy.com [pexacy.com]
